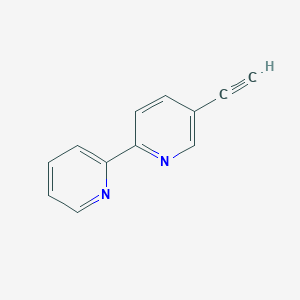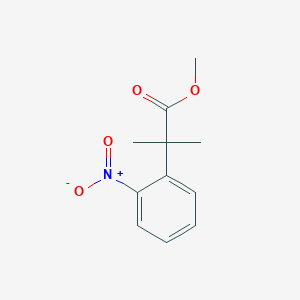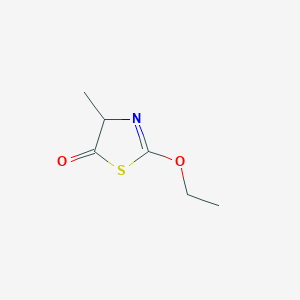
4-Methyl-2-ethoxy-5(4H)-thiazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-ethoxy-5(4H)-thiazolone is a heterocyclic organic compound that has gained attention in recent years due to its potential applications in scientific research. It is a thiazolone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 4-Methyl-2-ethoxy-5(4H)-thiazolone is not fully understood, but it is believed to be related to its thiazolone structure. Thiazolone derivatives have been shown to have antibacterial activity by inhibiting the synthesis of bacterial cell walls. Additionally, the thiazolone ring has been shown to be a good electron donor, which makes it useful for fluorescence detection and photodynamic therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methyl-2-ethoxy-5(4H)-thiazolone have been studied in vitro and in vivo. In vitro studies have shown that it has antibacterial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have fluorescence properties that make it useful for detecting metal ions. In vivo studies have shown that it has potential as a photosensitizer for use in photodynamic therapy.
実験室実験の利点と制限
One of the advantages of using 4-Methyl-2-ethoxy-5(4H)-thiazolone in lab experiments is its antibacterial activity, which makes it useful for studying bacterial cell walls. Additionally, its fluorescence properties make it useful for detecting metal ions, which can be important in a variety of biological processes. However, one of the limitations of using 4-Methyl-2-ethoxy-5(4H)-thiazolone is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on 4-Methyl-2-ethoxy-5(4H)-thiazolone. One area of research could focus on its potential as an antibacterial agent, particularly in the development of new antibiotics. Another area of research could focus on its potential as a photosensitizer for use in photodynamic therapy, which could lead to the development of new cancer treatments. Additionally, further research could be done to better understand its mechanism of action and how it interacts with biological systems.
合成法
The synthesis of 4-Methyl-2-ethoxy-5(4H)-thiazolone has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-amino-4-methylthiazole with ethyl chloroacetate in the presence of sodium hydroxide. The resulting product is then hydrolyzed using hydrochloric acid to yield 4-Methyl-2-ethoxy-5(4H)-thiazolone.
科学的研究の応用
4-Methyl-2-ethoxy-5(4H)-thiazolone has been used in scientific research for a variety of applications. It has been studied for its potential as an antibacterial agent, with promising results. It has also been used as a fluorescent probe for the detection of metal ions, such as copper and nickel. Additionally, it has been investigated for its potential as a photosensitizer for use in photodynamic therapy, which is a treatment for cancer.
特性
IUPAC Name |
2-ethoxy-4-methyl-4H-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-3-9-6-7-4(2)5(8)10-6/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMNCHSVAPTLBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(C(=O)S1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

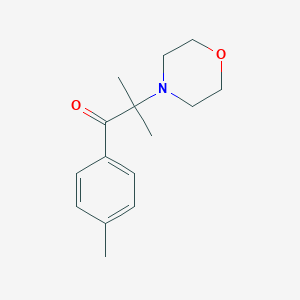
![tert-Butyl 1H-benzo[d]imidazole-1-carboxylate](/img/structure/B170310.png)
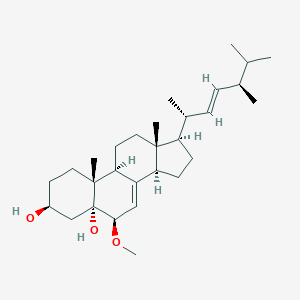
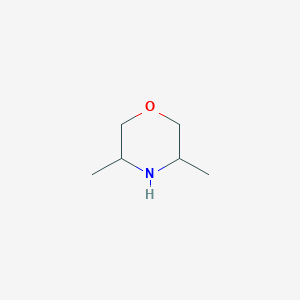

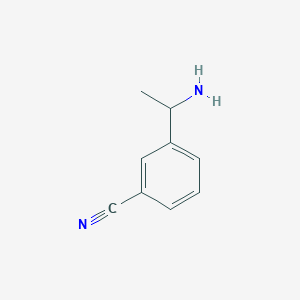
![4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B170328.png)

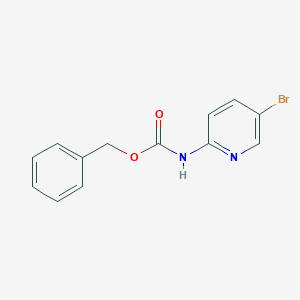
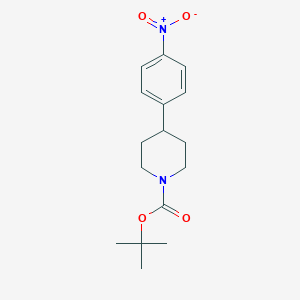
![Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B170334.png)

